Dimethyl 5-chloroisophthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13963. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

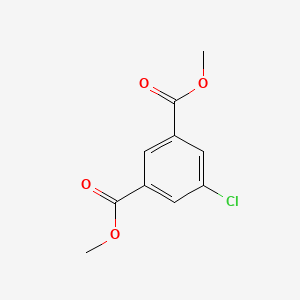

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-chlorobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMPMNSOVLQGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279740 | |

| Record name | Dimethyl 5-chloroisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20330-90-9 | |

| Record name | 20330-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 5-chloroisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-chloroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl 5-chloroisophthalate CAS number and properties

CAS Number: 20330-90-9

This technical guide provides a comprehensive overview of Dimethyl 5-chloroisophthalate, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, spectroscopic data, and safety information.

Chemical Properties

This compound is a chlorinated aromatic diester. Its primary application lies in its use as a chemical intermediate and a building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20330-90-9 | ECHEMI |

| Molecular Formula | C₁₀H₉ClO₄ | NIST WebBook |

| Molecular Weight | 228.63 g/mol | NIST WebBook |

| Melting Point | 78 °C | ECHEMI |

| Boiling Point | Data not available | N/A |

| Density | 1.29 g/cm³ | ECHEMI |

| Vapor Pressure | 0.000421 mmHg at 25°C | ECHEMI |

| Solubility | Data not available | ECHEMI |

Synthesis

Proposed Experimental Protocol: Esterification of 5-Chloroisophthalic Acid

Objective: To synthesize this compound via acid-catalyzed esterification of 5-chloroisophthalic acid.

Materials:

-

5-chloroisophthalic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% aqueous sodium bicarbonate solution (NaHCO₃)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, add 5-chloroisophthalic acid and an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux. Maintain the reflux with continuous stirring for several hours (typically 4-8 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing cold distilled water.

-

Neutralize the excess sulfuric acid by carefully adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH 7-8).

-

-

Extraction:

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction process (3 times) to maximize the yield.

-

Combine the organic layers.

-

-

Drying and Filtration:

-

Wash the combined organic extracts with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Solvent Removal and Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield a crystalline solid.

-

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis Workflow of this compound.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is available in the NIST WebBook. This data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

Infrared Spectroscopy (IR)

The IR spectrum of this compound is also available in the NIST WebBook. Key characteristic peaks would include:

-

C=O stretch (ester): Typically in the range of 1720-1740 cm⁻¹.

-

C-O stretch (ester): Around 1200-1300 cm⁻¹.

-

C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: In the range of 1450-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not readily found in the public domain. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:

Predicted ¹H NMR Spectrum:

-

A singlet for the two equivalent methoxy (–OCH₃) protons, expected around δ 3.9-4.0 ppm.

-

Signals for the three aromatic protons. Due to the substitution pattern, one would expect a singlet (or a triplet with very small coupling) for the proton at the C2 position and a doublet for the protons at the C4 and C6 positions.

Predicted ¹³C NMR Spectrum:

-

A signal for the methoxy carbons (–OCH₃) around δ 52-53 ppm.

-

Signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield.

-

A signal for the ester carbonyl carbons (C=O) in the range of δ 165-167 ppm.

Applications in Research and Drug Development

Currently, there are no specific, documented applications of this compound in drug development. Its primary utility is as a precursor or intermediate in the synthesis of more complex molecules. The presence of three reactive sites (two ester groups and a chloro-substituted aromatic ring) makes it a versatile building block for creating a variety of chemical structures, including potential pharmaceutical compounds and functional materials.

Safety and Handling

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If inhaled, move the person into fresh air and keep comfortable for breathing.

-

If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

Synthesis of Dimethyl 5-chloroisophthalate from 5-chloroisophthalic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 5-chloroisophthalate from 5-chloroisophthalic acid. The primary method detailed is the Fischer esterification, a well-established and efficient process for producing esters from carboxylic acids and alcohols.

Reaction Principle: Fischer Esterification

The synthesis of this compound from 5-chloroisophthalic acid is achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the dicarboxylic acid with an excess of methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the diester, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst is employed.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[1]

Experimental Protocol

The following protocol is based on established methods for the esterification of analogous substituted isophthalic acids, such as 5-bromoisophthalic acid.[2]

Materials:

-

5-chloroisophthalic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

5 wt% aqueous sodium bicarbonate solution (NaHCO₃)

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 5-chloroisophthalic acid.

-

Addition of Reagents: To the flask, add a significant excess of anhydrous methanol, followed by the slow, dropwise addition of a catalytic amount of concentrated sulfuric acid with stirring.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction is typically carried out for several hours (e.g., 6 hours) to ensure complete diesterification.[2]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a large volume of distilled water. This will cause the crude this compound to precipitate out of the solution.

-

Neutralization: Neutralize the mixture by the slow addition of a 5 wt% aqueous sodium bicarbonate solution until the pH is between 7 and 8. This step is crucial to remove any unreacted acid and the sulfuric acid catalyst.

-

Isolation: Collect the precipitated solid by filtration.

-

Washing: Wash the solid product thoroughly with distilled water to remove any remaining salts and impurities.[2]

-

Drying: Dry the purified white solid under reduced pressure in a vacuum drying oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a closely related compound, dimethyl 5-bromoisophthalate, which can be considered indicative for the synthesis of this compound under similar conditions.[2]

| Parameter | Value | Reference |

| Starting Material | 5-bromoisophthalic acid | [2] |

| Reagent | Anhydrous Methanol | [2] |

| Catalyst | Concentrated Sulfuric Acid | [2] |

| Reaction Time | 6 hours | [2] |

| Reaction Temperature | Reflux | [2] |

| Yield | 89% | [2] |

| Appearance of Product | White Solid | [2] |

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methanol is flammable and toxic. All handling should be performed in a well-ventilated area or fume hood, away from ignition sources.

-

The reaction should be performed with adequate ventilation.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. For specific applications, further optimization and characterization of the final product are recommended.

References

Spectroscopic Analysis of Dimethyl 5-chloroisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Dimethyl 5-chloroisophthalate (CAS No: 20330-90-9), a compound of interest in various chemical and pharmaceutical research fields. The following sections present its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. While experimental mass spectrometry data is available, the NMR and IR data are predicted based on established principles of substituent effects on the parent molecule, dimethyl isophthalate. This guide also includes detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Mass Spectrometry Data (Experimental)

The mass spectrum for this compound was obtained from the NIST Mass Spectrometry Data Center. The spectrum exhibits a characteristic fragmentation pattern for an aromatic ester containing a chlorine atom.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 228 | 65 | [M]+• (Molecular ion, ³⁵Cl) |

| 230 | 21 | [M+2]+• (Isotope peak, ³⁷Cl) |

| 197 | 100 | [M - OCH₃]+ |

| 169 | 45 | [M - COOCH₃]+ |

| 134 | 30 | [C₇H₃ClO]⁺ |

| 103 | 25 | [C₇H₄O]⁺ |

¹H NMR Spectroscopic Data (Predicted)

The following ¹H NMR data are predicted for a solution in CDCl₃, with TMS as the internal standard. The predictions are based on the known spectrum of dimethyl isophthalate and the established substituent chemical shift (SCS) effects of a chlorine atom on a benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.60 | t | ~1.6 | 1H | H-2 |

| ~8.20 | d | ~1.6 | 2H | H-4, H-6 |

| ~3.95 | s | - | 6H | 2 x -OCH₃ |

¹³C NMR Spectroscopic Data (Predicted)

The predicted ¹³C NMR data are based on a CDCl₃ solution. The chemical shifts are referenced to TMS.

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O |

| ~134.8 | C-5 (C-Cl) |

| ~134.0 | C-2 |

| ~131.5 | C-1, C-3 |

| ~129.0 | C-4, C-6 |

| ~52.8 | -OCH₃ |

Infrared (IR) Spectroscopy Data (Predicted)

The predicted significant IR absorption bands for this compound are listed below. These are based on characteristic frequencies for aromatic esters and halogenated aromatic compounds.

| Frequency (cm⁻¹) | Intensity | Vibration Type |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1730-1715 | Strong | C=O Stretch (Ester) |

| 1600, 1450 | Medium-Strong | Aromatic C=C Bending |

| 1300-1200 | Strong | C-O Stretch (Ester) |

| 800-600 | Strong | C-Cl Stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These represent standard procedures for the analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2] A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).[3] The solution is then transferred into a high-quality 5 mm NMR tube.[1]

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve the best possible resolution.

-

¹H NMR : A standard one-dimensional proton NMR experiment is run. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) : A small amount of solid this compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4] A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

-

Data Acquisition : The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The IR spectrum of the sample is then acquired by passing an infrared beam through the thin film.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). For solid analysis, the sample is heated in a vacuum to induce vaporization.

-

Ionization : The gaseous sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion (M⁺•).[5][6]

-

Mass Analysis : The newly formed ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.[6]

-

Detection : A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[5] The most intense peak is designated as the base peak and is assigned a relative intensity of 100%.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 20330-90-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

Crystal Structure of Dimethyl 5-chloroisophthalate: A Technical Guide Based on a Structural Analog

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of Dimethyl 5-chloroisophthalate. Following a comprehensive search of publicly available crystallographic databases, it has been determined that the specific crystal structure for this compound has not been deposited or published. However, to provide valuable structural insights, this guide presents a detailed analysis of a closely related halogen-substituted analog, Dimethyl 5-iodoisophthalate . The methodologies for synthesis, crystallization, and structural determination detailed herein are considered highly representative for this compound.

Crystal Structure and Crystallographic Data of Dimethyl 5-iodoisophthalate

The crystal structure of Dimethyl 5-iodoisophthalate (C₁₀H₉IO₄) reveals a molecule with a twisted conformation.[1] The planes of the methyl carboxylate groups are inclined with respect to the benzene ring.[1] The crystal packing is stabilized by a three-dimensional network of intermolecular interactions, including C—H⋯O=C hydrogen bonds and I⋯O=C interactions.[1]

Below is a summary of the crystallographic data for Dimethyl 5-iodoisophthalate.

Table 1: Crystal Data and Structure Refinement for Dimethyl 5-iodoisophthalate

| Parameter | Value |

| Empirical Formula | C₁₀H₉IO₄ |

| Formula Weight | 320.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | |

| Z | |

| Calculated Density (g/cm³) | |

| Absorption Coefficient (mm⁻¹) | |

| F(000) |

Note: Specific unit cell dimensions and other refinement parameters were not available in the provided search results.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of Dimethyl 5-iodoisophthalate, serving as a probable methodology for its chloro-analog.

Synthesis of Dimethyl 5-iodoisophthalate

The synthesis of Dimethyl 5-iodoisophthalate is achieved through a diazotization-iodination reaction starting from Dimethyl 5-aminoisophthalate.[2]

-

Diazotization: Dimethyl 5-aminoisophthalate is dissolved in 2N HCl and cooled to 0 °C.[2] A solution of sodium nitrite in water is then added dropwise to the mixture, which is stirred for an additional 2 hours at 0 °C to form the diazonium salt.[2]

-

Iodination: An ice-cold solution of potassium iodide in water is added dropwise to the diazonium salt solution.[2] The resulting mixture is allowed to warm to room temperature and stirred for 12 hours.[2]

-

Purification: The product is purified by flash column chromatography on silica gel and can be recrystallized from methanol to yield pale yellow crystals.[2]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. For Dimethyl 5-iodoisophthalate, recrystallization from methanol has been shown to produce high-quality crystals.[2]

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often 100 K or 293 K, using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and structural determination of 5-substituted dimethyl isophthalates.

References

A Technical Guide to the Solubility of Dimethyl 5-chloroisophthalate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dimethyl 5-chloroisophthalate. Due to a lack of publicly available quantitative solubility data for this compound in common organic solvents, this document focuses on the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and presents a framework for how such data would be systematically presented.

Physicochemical Properties of this compound

To understand the solubility of a compound, it is essential to first consider its fundamental physicochemical properties.

| Property | Value | Source |

| CAS Number | 20330-90-9 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₄ | [1] |

| Molecular Weight | 228.63 g/mol | [1] |

| Melting Point | 78-80 °C | [3][4] |

| Boiling Point | 316.0 ± 22.0 °C at 760 mmHg | [1] |

| LogP | 3.16 | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

The structure of this compound, featuring a chlorinated benzene ring and two methyl ester groups, suggests it is a relatively non-polar molecule. The calculated LogP value of 3.16 further indicates a preference for lipophilic or organic environments over aqueous ones.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in organic solvents with similar polarity.[5]

-

High Expected Solubility: In chlorinated solvents such as dichloromethane and chloroform, and aromatic solvents like toluene and benzene, due to similarities in structure and intermolecular forces.

-

Moderate Expected Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

-

Lower Expected Solubility: In polar protic solvents like methanol, ethanol, and water. The presence of the ester groups may allow for some interaction, but the overall non-polar nature of the molecule will likely limit solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are common methods applicable to a solid compound like this compound.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A precise aliquot of the clear supernatant (the saturated solution) is carefully removed. This aliquot is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.

-

Calculation: The original solubility is calculated by taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Isothermal Saturation Method

This method involves monitoring the dissolution of the solute until saturation is achieved.

Methodology:

-

Solvent Addition: A known mass of this compound is placed in a thermostatted vessel equipped with a stirrer.

-

Titration with Solvent: A known volume of the organic solvent is incrementally added to the vessel while stirring.

-

Endpoint Determination: The point at which all the solid has just dissolved is visually or instrumentally determined. This represents the saturation point.

-

Calculation: The solubility is calculated from the mass of the solute and the total volume of the solvent added.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table illustrates a hypothetical presentation of solubility data for this compound at a standard temperature (e.g., 25 °C).

| Solvent | Classification | Expected Solubility (Hypothetical) |

| Dichloromethane | Chlorinated | > 100 mg/mL |

| Toluene | Aromatic | 50 - 100 mg/mL |

| Acetone | Polar Aprotic | 20 - 50 mg/mL |

| Ethyl Acetate | Polar Aprotic | 20 - 50 mg/mL |

| Methanol | Polar Protic | 5 - 10 mg/mL |

| Ethanol | Polar Protic | 5 - 10 mg/mL |

| Water | Aqueous | < 0.1 mg/mL |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of solubility using the equilibrium shake-flask method.

Conclusion

References

In-depth Technical Guide: Thermal Stability and Decomposition of Dimethyl 5-chloroisophthalate

Disclaimer: Following a comprehensive search of scientific literature and safety data, it has been determined that specific experimental data on the thermal stability and decomposition of Dimethyl 5-chloroisophthalate is not publicly available. Safety Data Sheets for this compound explicitly state that there is "no data available" for its decomposition temperature[1]. This guide, therefore, provides a general overview of the expected thermal behavior and analytical methodologies based on chemically related compounds, such as aromatic esters and chlorinated organic molecules.

Executive Summary

This technical guide addresses the thermal stability and potential decomposition pathways of this compound. Due to the absence of specific experimental data for this compound, this document outlines the general principles of thermal analysis for aromatic esters, details common experimental protocols for determining thermal stability, and discusses potential decomposition mechanisms based on analogous chemical structures. The information herein is intended to guide researchers in designing appropriate experimental studies for the thermal characterization of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20330-90-9 | [2] |

| Molecular Formula | C₁₀H₉ClO₄ | |

| Molecular Weight | 228.63 g/mol | |

| Melting Point | 78-80 °C | |

| Boiling Point | No data available | |

| Decomposition Temperature | No data available | [1] |

General Thermal Stability of Aromatic Esters

Aromatic esters exhibit a wide range of thermal stabilities, largely dependent on their specific chemical structure, including the nature and position of substituents on the aromatic ring. Studies on various aromatic esters have shown decomposition onset temperatures ranging from under 70°C to over 220°C[3]. For aromatic polyesters, which share structural similarities, decomposition can begin at approximately 210°C. The presence of functional groups, such as carboxylic acids, can lower the thermal stability[4]. Conversely, capping these reactive groups can enhance thermal stability, pushing the onset of decomposition to around 300°C[4].

Anticipated Decomposition Pathway

While the specific decomposition products of this compound are unknown, a logical decomposition pathway can be proposed based on the pyrolysis of similar organic esters and chlorinated compounds. The thermal degradation is likely to proceed through a multi-stage process.

A generalized workflow for investigating the thermal decomposition of a compound like this compound is presented in the following diagram.

Caption: A logical workflow for the thermal analysis of this compound.

The initial decomposition step may involve the cleavage of the ester groups, potentially leading to the formation of methanol and a carboxylic acid intermediate. At higher temperatures, decarboxylation and dechlorination reactions are plausible. The study of 3-MCPD esters, which are chlorinated esters, indicated that thermal degradation can involve isomerization, dechlorination, and deacylation reactions[5].

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, a series of analytical techniques should be employed. The following sections detail the recommended experimental methodologies.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is essential for determining the mass loss of a sample as a function of temperature, which indicates the onset of decomposition.

-

Objective: To determine the initial decomposition temperature and the stages of mass loss.

-

Instrumentation: A thermogravravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study thermo-oxidative decomposition.

-

Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the mass loss curve.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions prior to decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the expected melting point and the onset of decomposition determined by TGA.

-

Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.

-

Evolved Gas Analysis (EGA)

To identify the decomposition products, the gases evolved during TGA can be analyzed by hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR).

-

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer.

-

Methodology:

-

Perform a TGA experiment as described in section 5.1.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA thermogram.

-

The following diagram illustrates a potential logical relationship for the decomposition process based on general chemical principles.

Caption: A hypothetical decomposition pathway for this compound.

Conclusion and Recommendations

There is a clear lack of published data on the thermal stability and decomposition of this compound. For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct thorough thermal analysis to ensure its stability under processing and storage conditions. The experimental protocols outlined in this guide provide a robust framework for such an investigation. It is recommended to perform TGA and DSC analyses as a first step to determine the thermal stability profile. Subsequent analysis of evolved gases using TGA-MS or TGA-FTIR will be crucial for elucidating the decomposition mechanism and identifying potentially hazardous byproducts. Until such data is available, caution should be exercised when heating this compound, particularly above its melting point.

References

An In-depth Technical Guide to the Chemical Reactivity of the Chlorine Atom in Dimethyl 5-chloroisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the chlorine atom in Dimethyl 5-chloroisophthalate. This compound serves as a versatile building block in organic synthesis, and understanding the reactivity of its chloro-substituent is crucial for its effective utilization in the development of novel pharmaceuticals, functional polymers, and other advanced materials. This document details the primary reaction pathways, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, supported by experimental protocols and quantitative data where available.

Introduction to the Reactivity of Aryl Chlorides

The chlorine atom in this compound, an aryl chloride, is generally considered unreactive towards classical nucleophilic substitution reactions under standard conditions. The carbon-chlorine bond is strengthened by the sp² hybridization of the aromatic carbon and resonance effects. However, its reactivity can be significantly enhanced under specific conditions, primarily through two major pathways:

-

Nucleophilic Aromatic Substitution (SNA_r): This pathway is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring and requires forcing conditions, such as high temperatures and strong nucleophiles.

-

Metal-Catalyzed Cross-Coupling Reactions: The advent of transition metal catalysis, particularly with palladium and copper, has revolutionized the functionalization of aryl chlorides. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Nucleophilic Aromatic Substitution (SNA_r)

While less common for non-activated aryl chlorides, the chlorine atom in this compound can be displaced by strong nucleophiles at elevated temperatures. The two ester groups, being moderately electron-withdrawing, provide some activation to the aromatic ring, making it more susceptible to nucleophilic attack compared to simple chlorobenzene.

Reactions with Alkoxides and Aryloxides

The substitution of the chlorine atom with alkoxy or aryloxy groups can be achieved to synthesize the corresponding 5-alkoxy or 5-aryloxyisophthalate derivatives. These reactions are typically performed in the presence of a strong base, such as sodium hydride or potassium carbonate, in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Experimental Protocol: Synthesis of Dimethyl 5-methoxyisophthalate

A solution of Dimethyl 5-hydroxyisophthalate (which can be conceptually formed from the chloro-derivative) can be reacted with methyl iodide in the presence of potassium carbonate in acetone at room temperature. While this is not a direct substitution on the chloro-compound, it illustrates the formation of the ether linkage. A direct synthesis from this compound would likely require harsher conditions, such as heating with sodium methoxide in DMF.

Metal-Catalyzed Cross-Coupling Reactions

The most versatile and widely employed methods for functionalizing the chlorine atom of this compound are metal-catalyzed cross-coupling reactions. These reactions offer a broad scope and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective for the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction can be used to introduce various aryl or vinyl substituents at the 5-position of the isophthalate ring.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

Unlocking Potential: A Technical Guide to the Research Applications of Dimethyl 5-chloroisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl 5-chloroisophthalate, a halogenated aromatic dicarboxylic acid ester, is emerging as a versatile building block in materials science and chemical synthesis. Its unique structural and electronic properties, imparted by the chloro- and ester functionalities on the isophthalate core, open avenues for the rational design of novel materials and complex molecules. This technical guide provides an in-depth exploration of the potential research applications of this compound, complete with synthesized experimental protocols and a summary of relevant physicochemical data. While direct research on this specific molecule is nascent, this guide draws upon extensive data from closely related analogs to project its utility and inspire future investigations.

Core Properties and Characterization

A foundational understanding of the physicochemical properties of this compound is crucial for its application in research. While a comprehensive experimental dataset for this specific compound is not extensively published, data from its close analogs and related compounds provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 20330-90-9 | C₁₀H₉ClO₄ | 228.63 | 78 | 316.0 ± 22.0 at 760 mmHg |

| Dimethyl 5-bromoisophthalate | 51760-21-5 | C₁₀H₉BrO₄ | 273.08 | 93-95 | - |

| Dimethyl 5-nitroisophthalate | 13290-96-5 | C₁₀H₉NO₆ | 239.18 | 121-124 | - |

| Dimethyl 5-aminoisophthalate | 99-27-4 | C₁₀H₁₁NO₄ | 209.20 | 178-181 | - |

| Dimethyl 5-hydroxyisophthalate | 13036-02-7 | C₁₀H₁₀O₅ | 210.18 | 162-164 | - |

Note: Some data, particularly boiling points, are predicted values.

Potential Research Applications

The strategic placement of a chlorine atom on the isophthalate ring, combined with the reactivity of the methyl ester groups, positions this compound as a valuable precursor in several key research areas.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The most prominent application of isophthalate derivatives is in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] These crystalline materials, consisting of metal ions or clusters linked by organic ligands, exhibit high porosity and tunable properties, making them suitable for gas storage, separation, catalysis, and sensing.[1][3]

The 5-chloro substituent on the isophthalate linker can influence the resulting MOF structure and properties in several ways:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can affect the electronic environment of the framework, potentially influencing its catalytic activity or luminescent properties.

-

Intermolecular Interactions: The chlorine atom can participate in halogen bonding and other non-covalent interactions, directing the self-assembly of the framework and influencing its final topology.

-

Functionalization: While the C-Cl bond is relatively stable, it can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups.

Logical Workflow for MOF Synthesis:

Caption: General workflow for the synthesis of Metal-Organic Frameworks (MOFs) using this compound as a precursor for the 5-chloroisophthalic acid linker.

Experimental Protocol: Synthesis of a Hypothetical Zinc-based MOF

This protocol is a generalized procedure based on the synthesis of related isophthalate-based MOFs.

-

Hydrolysis of this compound:

-

Dissolve this compound (1.0 mmol) in a solution of NaOH (2.5 mmol) in a 1:1 mixture of methanol and water (20 mL).

-

Reflux the mixture for 6 hours.

-

Cool the solution to room temperature and acidify with 2M HCl until a white precipitate (5-chloroisophthalic acid) is formed.

-

Filter the precipitate, wash with deionized water, and dry under vacuum.

-

-

MOF Synthesis (Solvothermal):

-

In a 20 mL scintillation vial, combine 5-chloroisophthalic acid (0.5 mmol), Zn(NO₃)₂·6H₂O (0.5 mmol), and 10 mL of N,N-dimethylformamide (DMF).

-

Seal the vial and heat it in an oven at 120 °C for 48 hours.

-

Cool the vial to room temperature to allow for the formation of crystals.

-

Wash the resulting crystals with fresh DMF and then with a volatile solvent like acetone.

-

Dry the crystals under vacuum to obtain the final MOF product.

-

Specialty Polymers and Dendrimers

Difunctional monomers like this compound are fundamental building blocks in polymer chemistry.[4] The presence of the chlorine atom can enhance properties such as thermal stability and flame retardancy. Potential applications include the synthesis of:

-

Polyesters: Through condensation polymerization with diols.

-

Polyamides: After conversion of the ester groups to acyl chlorides, followed by reaction with diamines.

-

Dendrimers: The isophthalate core can be used to build highly branched, tree-like molecules with potential applications in drug delivery and catalysis. The synthesis of dendrons from the related dimethyl 5-hydroxyisophthalate has been reported.[5]

Workflow for Polyester Synthesis:

Caption: A simplified workflow for the synthesis of polyesters via transesterification and polycondensation using this compound.

Intermediate in Fine Chemical and Pharmaceutical Synthesis

This compound can serve as a versatile intermediate for the synthesis of more complex organic molecules. The ester groups can be hydrolyzed, reduced, or converted to other functional groups, while the chloro-substituent can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

A notable example from a related compound is the use of 5-nitro-isophthalic acid dimethyl ester as a key intermediate in the synthesis of X-ray contrast media.[6] This suggests that derivatives of this compound could also be explored for applications in medicinal chemistry and drug discovery. For instance, the isophthalate core could serve as a scaffold for the development of novel bioactive compounds.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Hydrolysis | NaOH or KOH, H₂O/MeOH, Reflux | 5-Chloroisophthalic acid |

| Ammonolysis | NH₃, heat | 5-Chloroisophthalamide |

| Reduction | LiAlH₄, THF | (5-Chloro-1,3-phenylene)dimethanol |

| Nucleophilic Aromatic Substitution | NaOMe, DMF, heat | Dimethyl 5-methoxyisophthalate |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Dimethyl 5-arylisophthalate |

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential across various research domains. Its utility as a linker in the rapidly expanding field of MOFs, as a monomer for specialty polymers, and as a versatile intermediate in organic synthesis warrants further investigation. The data and protocols presented in this guide, synthesized from research on analogous compounds, provide a solid foundation for researchers to unlock the full potential of this intriguing molecule. Future studies focusing on the direct synthesis and characterization of materials and molecules from this compound are poised to yield exciting advancements in materials science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. escholarship.org [escholarship.org]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

A Technical Guide to Dimethyl 5-chloroisophthalate and Its Analogs: Synthesis, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Dimethyl 5-chloroisophthalate and its key analogs. It covers detailed synthetic methodologies, physicochemical properties, and an exploration of their biological activities, with a focus on their potential in drug discovery and development.

Introduction

Dimethyl 5-substituted isophthalates are a class of aromatic esters that serve as versatile building blocks in organic synthesis. The presence of various functional groups at the C5 position of the benzene ring, such as chloro, bromo, nitro, and amino moieties, allows for a wide range of chemical modifications, making them attractive scaffolds for the development of novel compounds with diverse applications. In the realm of drug discovery, these derivatives have been explored for their potential as modulators of key biological targets. This review focuses on this compound and its analogs, providing a detailed overview of their synthesis and an in-depth look at their interaction with the Protein Kinase C (PKC) signaling pathway, a critical regulator of cellular processes.

Synthesis of Dimethyl 5-substituted Isophthalates

The primary and most common method for the synthesis of Dimethyl 5-substituted isophthalates is the Fischer esterification of the corresponding 5-substituted isophthalic acids with methanol in the presence of an acid catalyst. This method is efficient and generally provides high yields of the desired diester.

General Experimental Workflow for Synthesis

The synthesis of these analogs typically follows a straightforward workflow, which can be adapted for different C5-substituted isophthalic acids.

Detailed Experimental Protocols

Synthesis of Dimethyl 5-bromoisophthalate

A detailed protocol for the synthesis of Dimethyl 5-bromoisophthalate is as follows: To a 500 mL three-necked flask equipped with a mechanical stirrer and a Dimroth condenser, 110 g (0.45 mol) of 5-bromoisophthalic acid, 500 mL of anhydrous methanol, and 10 g of concentrated sulfuric acid are added sequentially.[1] The reaction mixture is heated under reflux with stirring for 6 hours.[1] After cooling to room temperature, the mixture is slowly added dropwise to 1 L of distilled water. The resulting mixture is then neutralized to a pH of 7-8 with a 5 wt% aqueous sodium bicarbonate solution.[1] The white precipitate is collected by filtration and washed twice with 2 L of distilled water. The solid is then dried in a vacuum oven at 50°C for 48 hours to yield 109 g (0.4 mol) of Dimethyl 5-bromoisophthalate, corresponding to a yield of 89%.[1]

Synthesis of Dimethyl 5-nitroisophthalate

For the synthesis of Dimethyl 5-nitroisophthalate, 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol are added to a 100 mL three-necked round-bottomed flask equipped with a condenser, an electric stirrer, and a thermometer.[2] The mixture is stirred at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid completely dissolves, resulting in a colorless and transparent solution.[2] Subsequently, 1.0 mL of concentrated sulfuric acid is slowly added, and the mixture is heated to reflux.[2] After about 3 hours, a white solid precipitates. The reaction progress is monitored by thin-layer chromatography (dichloromethane:methanol = 10:1). Upon completion, the reaction mixture is cooled, and the crystalline product is collected by filtration. The filter cake is washed with a small amount of water and dried to give Dimethyl 5-nitroisophthalate with a yield of 98%.[2]

Synthesis of this compound (Proposed)

While a specific detailed protocol for this compound was not found in the reviewed literature, a reliable synthesis can be extrapolated from the well-documented procedures for its bromo- and nitro- analogs. The proposed method involves the Fischer esterification of 5-chloroisophthalic acid.

-

Reaction: 5-chloroisophthalic acid is refluxed in a large excess of methanol with a catalytic amount of concentrated sulfuric acid.

-

Work-up: The reaction mixture is cooled and poured into water to precipitate the product. The precipitate is then collected and washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by washing with water.

-

Purification: The crude product is dried to afford this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the known physicochemical and spectroscopic data for this compound and its key analogs. This data is essential for characterization and quality control.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| This compound | C₁₀H₉ClO₄ | 228.63 | - | - |

| Dimethyl 5-bromoisophthalate | C₁₀H₉BrO₄ | 273.08 | 119-121 | - |

| Dimethyl 5-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | 123 | - |

| Dimethyl 5-aminoisophthalate | C₁₀H₁₁NO₄ | 209.20 | 175-178 | MS (GC) available[3] |

| Dimethyl 5-hydroxyisophthalate | C₁₀H₁₀O₅ | 210.18 | 178-181 | - |

| Dimethyl 5-methoxyisophthalate | C₁₁H₁₂O₅ | 224.21 | 96-98 | ¹H NMR (CDCl₃): δ 8.28 (s, 1H), 7.75 (s, 2H), 3.95 (s, 6H), 3.90 (s, 3H) |

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of isophthalic acid derivatives as modulators of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways.[4]

Interaction with Protein Kinase C (PKC)

Derivatives of dialkyl 5-(hydroxymethyl)isophthalate have been identified as ligands for the C1 domain of PKC. The C1 domain is a critical regulatory region of PKC that binds to diacylglycerol (DAG) and phorbol esters, leading to the activation of the kinase.

A study by Kedei et al. (2009) demonstrated that certain isophthalate derivatives can displace the radiolabeled phorbol ester [³H]PDBu from PKCα and PKCδ, indicating competitive binding to the C1 domain.[4] The most potent compounds exhibited Kᵢ values in the range of 200-900 nM.[4]

Table of PKC C1 Domain Binding Affinities for Isophthalate Derivatives

| Compound | PKCα Kᵢ (nM) | PKCδ Kᵢ (nM) |

| Isophthalate Derivative 1 | 200 - 900 | 200 - 900 |

| Isophthalate Derivative 2 | > 1000 | > 1000 |

| (Data is generalized from the study by Kedei et al. as specific compound structures were not provided in the abstract) |

Modulation of the PKC-ERK Signaling Pathway

The binding of these isophthalate derivatives to the PKC C1 domain can lead to the modulation of downstream signaling events. The study showed that active isophthalate derivatives could either induce or inhibit phorbol-induced ERK (extracellular signal-regulated kinase) phosphorylation in living cells.[4] The PKC-ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.

This finding suggests that this compound and its analogs could be valuable tools for studying PKC signaling and may serve as starting points for the development of novel therapeutics targeting this pathway, which is often dysregulated in diseases such as cancer.[4]

Conclusion

This compound and its analogs are readily accessible through straightforward synthetic routes, primarily Fischer esterification. While comprehensive biological data for the chloro- derivative itself is limited in the public domain, the broader class of isophthalic acid derivatives has shown significant potential as modulators of the Protein Kinase C signaling pathway. The ability of these compounds to bind to the C1 domain of PKC and influence downstream ERK signaling opens up avenues for their investigation in the context of diseases driven by aberrant PKC activity. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds, which could lead to the development of novel and effective therapeutic agents. This technical guide provides a solid foundation of the current knowledge on these compounds, encouraging further research into their full potential in drug discovery and development.

References

Dimethyl 5-chloroisophthalate: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Dimethyl 5-chloroisophthalate (CAS No: 20330-90-9). The information is intended for professionals in research and drug development who may handle this compound. This document outlines its physical and chemical properties, potential hazards, handling and storage procedures, and emergency response protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 20330-90-9 | [1][2][3] |

| Molecular Formula | C10H9ClO4 | [2] |

| Appearance | No data available | |

| Odor | No data available | |

| Melting Point/Freezing Point | No data available | |

| Boiling Point and Boiling Range | No data available | |

| Flash Point | No data available | |

| Evaporation Rate | No data available | |

| Flammability | No data available | |

| Vapor Pressure | No data available | |

| Vapor Density | No data available | |

| Relative Density | No data available | |

| Solubility | No data available | |

| Partition Coefficient: n-octanol/water | No data available | |

| Auto-ignition Temperature | No data available | |

| Decomposition Temperature | No data available | |

| Viscosity | No data available |

Toxicological Data

| Metric | Value | Species | Route | Reference |

| Acute Toxicity (Oral) | No data available | |||

| Acute Toxicity (Dermal) | No data available | |||

| Acute Toxicity (Inhalation) | No data available | |||

| Skin Corrosion/Irritation | No data available | |||

| Serious Eye Damage/Irritation | No data available | |||

| Respiratory or Skin Sensitization | No data available | |||

| Germ Cell Mutagenicity | No data available | |||

| Carcinogenicity | No data available | |||

| Reproductive Toxicity | No data available | |||

| Specific Target Organ Toxicity (Single Exposure) | No data available | |||

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |||

| Aspiration Hazard | No data available |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.

Precautions for Safe Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing. Ensure an emergency eyewash station and safety shower are readily accessible.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

Conditions for Safe Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Spill Response Workflow

In the event of a spill, follow the workflow outlined below to ensure a safe and effective cleanup.

References

Methodological & Application

Experimental protocol for the synthesis of Dimethyl 5-chloroisophthalate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Dimethyl 5-chloroisophthalate, a valuable intermediate in the preparation of various pharmaceuticals and specialty polymers. The procedure outlined is based on the well-established Fischer esterification reaction.

Introduction

This compound is a diester derivative of 5-chloroisophthalic acid. The presence of the chloro-substituent and the two methyl ester groups makes it a versatile building block for further chemical modifications. This protocol details the synthesis from 5-chloroisophthalic acid and methanol, using sulfuric acid as a catalyst.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed esterification of the two carboxylic acid moieties of 5-chloroisophthalic acid with methanol.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

5-chloroisophthalic acid (C₈H₅ClO₄, MW: 200.58 g/mol )

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% (w/v) Sodium bicarbonate solution (NaHCO₃)

-

Distilled water

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloroisophthalic acid (e.g., 0.1 mol, 20.06 g).

-

Reagent Addition: To the flask, add anhydrous methanol (250 mL) and slowly add concentrated sulfuric acid (5 mL) with caution while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux with continuous stirring for 6 hours.

-

Precipitation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 500 mL of cold distilled water. A white precipitate of this compound will form.

-

Neutralization: Neutralize the mixture by slowly adding a 5% sodium bicarbonate solution until the pH is approximately 7. This step is crucial to remove any unreacted acid.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 250 mL of distilled water to remove any remaining salts and impurities.

-

Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight to obtain the pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| 5-chloroisophthalic acid | 20.06 g (0.1 mol) |

| Anhydrous Methanol | 250 mL |

| Concentrated Sulfuric Acid | 5 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 65°C) |

| Reaction Time | 6 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₀H₉ClO₄ |

| Molecular Weight | 228.63 g/mol |

| Theoretical Yield | 22.86 g (for 0.1 mol starting material) |

| Appearance | White solid |

| Melting Point | 78°C[1] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

References

Application Notes and Protocols: Use of Dimethyl 5-chloroisophthalate in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl 5-chloroisophthalate (DMCIP) as a monomer in the synthesis of polyesters. The inclusion of a chlorine atom in the isophthalate ring can impart unique properties to the resulting polymers, such as enhanced flame retardancy, altered solubility, and modified thermal and mechanical characteristics. This document outlines a general protocol for the synthesis of polyesters using DMCIP, presents comparative data from related polyester systems, and provides visualizations of the synthetic workflow and chemical reactions.

Introduction

This compound is a halogenated aromatic diester monomer. Its incorporation into a polyester backbone, typically through copolymerization with other diesters like dimethyl terephthalate (DMT) and a diol, allows for the precise tuning of polymer properties. The presence of the chlorine atom can introduce flame retardant properties, a key feature for applications requiring enhanced fire safety. The kinked nature of the isophthalate unit disrupts chain packing, which can lead to amorphous or semi-crystalline polymers with modified glass transition temperatures (Tg) and melting temperatures (Tm).

Data Presentation

Table 1: Thermal Properties of Aromatic Polyesters

| Monomer Composition | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5%) (°C) |

| Poly(ethylene terephthalate) (PET) | ~75 | ~265 | >380 |

| Poly(ethylene isophthalate) (PEI) | 55–60 | Amorphous (No Tm) | Not Specified |

| Copolyester with 5-adamantylisophthalate (25 mol%) | Increased slightly from PET | Decreased from PET | Not Specified |

| Poly(ethylene 5-chloroisophthalate) | Data not available | Data not available | Data not available |

Table 2: Molecular Weight Data of Synthesized Polyesters

| Polyester System | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Poly(ethylene isophthalate) (PEI) | Up to 21,000 (via intrinsic viscosity) | Not Specified | Not Specified |

| Semi-aromatic polyesters from dimethyl 3,3′-bibenzoate | > 20,000 | Not Specified | Not Specified |

| Polyester from this compound | Data not available | Data not available | Data not available |

Experimental Protocols

The following is a general experimental protocol for the synthesis of a copolyester containing this compound via a two-stage melt polycondensation. This method is based on standard procedures for polyester synthesis.[1]

Materials:

-

This compound (DMCIP)

-

Dimethyl terephthalate (DMT) (or other co-monomer)

-

Ethylene glycol (or other diol)

-

Transesterification catalyst (e.g., Zinc acetate)

-

Polycondensation catalyst (e.g., Antimony trioxide)

-

Stabilizer (e.g., Phosphoric acid)

Procedure:

-

Charging the Reactor: A high-temperature, stirred glass reactor equipped with a nitrogen inlet, a distillation column, and a vacuum connection is charged with this compound, Dimethyl terephthalate (in a desired molar ratio), and a molar excess of ethylene glycol (e.g., 1:2.2 diester to diol ratio).

-

Transesterification (First Stage):

-

The transesterification catalyst (e.g., Zinc acetate, ~200-300 ppm) is added to the reactor.

-

The mixture is heated under a slow stream of nitrogen to a temperature of 150-220°C with constant stirring.

-

Methanol is evolved as a byproduct of the transesterification reaction and is collected in the distillation column.

-

The reaction is monitored by measuring the amount of methanol collected. This stage is typically continued until approximately 90% of the theoretical amount of methanol has been distilled off.

-

-

Polycondensation (Second Stage):

-

The polycondensation catalyst (e.g., Antimony trioxide, ~300-400 ppm) and a stabilizer (e.g., Phosphoric acid) are added to the reactor.

-

The temperature is gradually raised to 260-280°C.

-

A vacuum is slowly applied to the system (eventually reaching <1 Torr) to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.

-

The viscosity of the molten polymer increases as the reaction progresses. The reaction is monitored by measuring the torque of the stirrer.

-

The polycondensation is continued until the desired melt viscosity (and thus molecular weight) is achieved.

-

-

Polymer Extrusion and Quenching:

-

Once the desired viscosity is reached, the molten polyester is extruded from the reactor under nitrogen pressure into a cold water bath to quench the polymer and solidify it.

-

The resulting polymer strand is then pelletized for further characterization and processing.

-

Visualizations

Polyester Synthesis Workflow

Caption: General workflow for the two-stage melt polycondensation synthesis of polyesters.

Chemical Reaction Scheme

Caption: General reaction scheme for the synthesis of a polyester from this compound and a diol.

References

Application Notes and Protocols: Dimethyl 5-chloroisophthalate as a Precursor for Metal-Organic Frameworks (MOFs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. Isophthalic acid and its derivatives are commonly employed as organic linkers in the synthesis of MOFs. Dimethyl 5-chloroisophthalate represents a readily available and functionalizable precursor for the generation of novel MOFs with potentially unique properties conferred by the chloro-substituent.

This document provides detailed application notes and a hypothetical, yet robust, experimental protocol for the synthesis of MOFs using this compound as the organic linker. The protocol is based on established methodologies for MOF synthesis involving in-situ hydrolysis of ester functionalities.

Data Presentation

As no specific MOFs derived directly from this compound are prominently reported in the literature, the following table presents representative data for MOFs synthesized from closely related isophthalic acid derivatives. This data serves as a benchmark for expected properties.

| MOF Designation | Metal Ion | Linker | Solvent System | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlight |

| Hypothetical MOF-1 | Zn(II) | 5-chloroisophthalic acid | DMF/Ethanol | 800 - 1500 | 0.4 - 0.8 | Gas Sorption |

| Hypothetical MOF-2 | Cu(II) | 5-chloroisophthalic acid | DMF/Water | 1000 - 1800 | 0.5 - 0.9 | Catalysis |

| Hypothetical MOF-3 | Zr(IV) | 5-chloroisophthalic acid | DMF | 1200 - 2200 | 0.6 - 1.2 | Drug Delivery |

| MOF-5 | Zn(II) | Terephthalic acid | DMF | ~3800 | ~1.3 | Gas Storage |

| HKUST-1 | Cu(II) | Benzene-1,3,5-tricarboxylic acid | DMF/Ethanol/Water | ~1800 | ~0.8 | Gas Storage, Catalysis |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF from this compound

This protocol outlines the synthesis of a hypothetical zinc-based MOF via a solvothermal method, which includes the in-situ hydrolysis of the dimethyl ester.

Materials:

-

This compound (C₁₀H₉ClO₄)

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized Water

-

Teflon-lined stainless steel autoclave (23 mL)

Procedure:

-

Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.2 mmol of this compound and 0.3 mmol of zinc nitrate hexahydrate in a solvent mixture of 10 mL of DMF and 2 mL of ethanol.

-

Hydrolysis Promotion: Add 0.5 mL of deionized water to the precursor solution. The presence of water and the subsequent heating will facilitate the in-situ hydrolysis of the ester groups to carboxylic acids.

-

Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.

-

Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

Cooling: Allow the autoclave to cool naturally to room temperature.

-

Product Isolation: Collect the crystalline product by decanting the mother liquor.

-

Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

-

Activation: Dry the washed crystals under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for subsequent applications.

Protocol 2: Characterization of the Synthesized MOF